Cas no 1155571-54-2 (1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde)

1-(3-Bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound featuring a pyrazole core substituted with a bromophenyl group, chloro, methyl, and formyl functionalities. Its distinct structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of reactive sites, including the aldehyde group and halogen substituents, allows for further functionalization through cross-coupling, condensation, or nucleophilic substitution reactions. This compound exhibits high purity and stability, ensuring reliable performance in research and industrial applications. Its well-defined molecular architecture facilitates precise modifications, making it a preferred choice for synthetic chemists exploring novel bioactive molecules or advanced materials.
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde structure
1155571-54-2 structure
Product Name:1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde
CAS No:1155571-54-2
MF:C11H8BrClN2O
MW:299.551020622253
MDL:MFCD12134487
CID:5463010
PubChem ID:43542717
Update Time:2025-05-20

1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • Z431558612
    • 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde
    • 1-(3-Bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carboxaldehyde
    • MDL: MFCD12134487
    • Inchi: 1S/C11H8BrClN2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-3-8(12)5-9/h2-6H,1H3
    • InChI Key: YWVXSOPRGNDPEP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)N1C(=C(C=O)C(C)=N1)Cl

Computed Properties

  • Exact Mass: 297.95085 g/mol
  • Monoisotopic Mass: 297.95085 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 299.55
  • XLogP3: 3.4
  • Topological Polar Surface Area: 34.9

1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde Pricemore >>

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Additional information on 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde

Introduction to 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1155571-54-2)

1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, identified by its CAS number 1155571-54-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde features a pyrazole core substituted with a brominated phenyl group, a chloro substituent, and a methyl group, making it a versatile scaffold for further chemical modifications and biological evaluations.

The compound’s molecular structure positions it as a promising intermediate in the synthesis of biologically active molecules. Pyrazole derivatives are well-documented for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of both bromo and chloro functional groups on the aromatic ring enhances its reactivity, allowing for diverse derivatization strategies such as Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, or condensation reactions.

In recent years, the exploration of pyrazole-based aldehydes has expanded significantly due to their utility in generating novel pharmacophores. The aldehyde functionality at the 4-position of the pyrazole ring serves as a reactive site for further functionalization, enabling the construction of more intricate molecular architectures. This attribute makes 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde a valuable building block in drug discovery pipelines.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. For instance, studies have demonstrated that pyrazole derivatives can modulate enzyme activity and receptor binding, offering insights into their therapeutic efficacy. The bromine and chlorine substituents not only facilitate structural diversification but also influence electronic properties, which can be fine-tuned to optimize interactions with biological targets.

Recent advancements in computational chemistry have further highlighted the significance of 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde. Molecular docking simulations have revealed its potential as an inhibitor of various kinases and transcription factors implicated in diseases such as cancer and neurodegeneration. These virtual screening approaches have accelerated the identification of lead compounds for subsequent experimental validation.

The synthesis of this compound involves multi-step organic transformations that showcase modern synthetic methodologies. The introduction of the bromo and chloro groups requires precise control over reaction conditions to ensure high regioselectivity. Advanced techniques such as transition-metal catalysis and photoredox reactions have been employed to achieve these modifications efficiently. Such synthetic strategies underscore the compound’s importance as a material for advanced chemical research.

Beyond its pharmaceutical applications, 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde has shown promise in materials science. Its ability to participate in cross-coupling reactions makes it suitable for constructing conjugated polymers and organic electronic materials. These applications are particularly relevant in the emerging field of flexible electronics, where tailored molecular structures are essential for achieving desired optoelectronic properties.

The compound’s versatility also extends to its role as a catalyst or ligand in various chemical processes. For example, it has been investigated as a component in asymmetric synthesis, where its steric and electronic properties contribute to enantioselective transformations. Such findings highlight its broader utility beyond traditional pharmaceutical intermediates.

From a regulatory perspective, CAS No. 1155571-54-2 ensures traceability and consistency in research and industrial settings. This standardized identification aids in compliance with safety protocols and environmental guidelines, ensuring that its handling aligns with best practices in chemical management.

The ongoing research into pyrazole derivatives continues to uncover novel applications for compounds like 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation by leveraging cutting-edge synthetic techniques and biophysical methodologies. These interdisciplinary approaches promise to unlock new therapeutic possibilities in the coming years.

In conclusion, 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde represents a significant advancement in medicinal chemistry due to its structural complexity and functional diversity. Its potential applications span drug development, materials science, and catalysis, making it a cornerstone of modern chemical research. As our understanding of its properties evolves, so too will its role in addressing global challenges in health and technology.

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